molecular formula C7H16ClNO B8096166 3-Isopropoxy-3-methylazetidine hydrochloride

3-Isopropoxy-3-methylazetidine hydrochloride

Cat. No. B8096166
M. Wt: 165.66 g/mol
InChI Key: PRRPFSQSOGLWEM-UHFFFAOYSA-N
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Patent
US08637511B2

Procedure details

To a slurry of 1-benzhydryl-3-isopropoxy-3-methylazetidine hydrochloride (1.23 g, 3.71 mmol) in ethanol (30 ml) was added 10% Palladium hydroxide on carbon (200 mg) and the mixture degassed three times with nitrogen and three times with hydrogen. The mixture was then stirred under a hydrogen atmosphere at room temperature for a 12 h. The reaction was degassed with nitrogen and filtered through celite and concentrated. The compound was used crude in subsequent chemistry.
Name
1-benzhydryl-3-isopropoxy-3-methylazetidine hydrochloride
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:15]1[CH2:18][C:17]([O:20][CH:21]([CH3:23])[CH3:22])([CH3:19])[CH2:16]1)(C1C=CC=CC=1)C1C=CC=CC=1>C(O)C.[OH-].[OH-].[Pd+2]>[ClH:1].[CH:21]([O:20][C:17]1([CH3:19])[CH2:18][NH:15][CH2:16]1)([CH3:23])[CH3:22] |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
1-benzhydryl-3-isopropoxy-3-methylazetidine hydrochloride
Quantity
1.23 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C)OC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred under a hydrogen atmosphere at room temperature for a 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture degassed three times with nitrogen and three times with hydrogen
CUSTOM
Type
CUSTOM
Details
The reaction was degassed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
Cl.C(C)(C)OC1(CNC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.